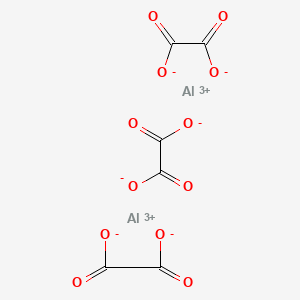

Dialuminium trioxalate

Descripción general

Descripción

Dialuminium trioxalate is a compound with the formula [Al2(C2O4)3], which is a derivative of aluminum bis-oxalate . It is a colorless crystalline solid, insoluble in water and most organic solvents .

Synthesis Analysis

One method for preparing dialuminium trioxalate is to react oxalic acid with aluminum chloride to obtain aluminum bis-oxalate. Next, aluminum bis-oxalate is reacted with aniline to obtain a dialuminium trioxalate .

Molecular Structure Analysis

The molecular formula of dialuminium trioxalate is C6Al2O12 . The structure is based on structures generated from information available in ECHA’s databases .

Chemical Reactions Analysis

Dialuminium trioxalate can decompose at high temperatures, releasing carbon dioxide and carbon monoxide .

Physical And Chemical Properties Analysis

The molar mass of dialuminium trioxalate is 318.02 g/mol . It has a boiling point of 365.1°C at 760 mmHg and a flash point of 188.8°C . It is insoluble in water .

Aplicaciones Científicas De Investigación

Potential Applications in Cancer Therapy

Arsenic trioxide, an inorganic compound containing arsenic, has been extensively studied for its effectiveness in treating certain types of leukemia. For example, it improves event-free and overall survival rates in adults with acute promyelocytic leukemia (APL) (Powell et al., 2010). This suggests that other metal oxides or compounds, potentially including Dialuminium trioxalate, could have therapeutic applications in oncology, pending research into their biological activity and safety profile.

Role in Drug Delivery Systems

The development of nano-carriers for drug delivery represents a significant area of research. For instance, nanoparticles have been used for targeted delivery of curcumin, a compound with anticancer properties, to cancer cells, enhancing its therapeutic efficacy and reducing side effects (Kazemi et al., 2021). Dialuminium trioxalate, by virtue of its potential chemical stability and reactivity, could be explored as a component or catalyst in the synthesis of such nano-carriers.

Application in Materials Science

Multinuclear alkylaluminium complexes have been investigated for their utility in polymerization processes, such as the ring opening polymerisation of epsilon-caprolactone, highlighting the utility of aluminium-based compounds in synthesizing polymers with specific properties (Arbaoui et al., 2008). Dialuminium trioxalate might find similar applications in materials science, particularly in catalysis or as a precursor for materials with unique electrical, optical, or mechanical properties.

Environmental and Analytical Applications

The study of optical characteristics of aerosols, including compounds like dialuminium trioxide, provides insights into atmospheric science and pollution monitoring. Understanding the transmission, extinction, and scattering coefficients of aerosols can aid in the development of models for environmental pollution and its mitigation (Voitsekhovskaya et al., 2015). While this research focuses on trioxide forms, it underscores the broader relevance of aluminium compounds in environmental science, suggesting areas where Dialuminium trioxalate could be of interest.

Mecanismo De Acción

Target of Action

Dialuminium trioxalate is a compound with the formula [Al2(C2O4)3], which is a derivative of aluminum bis-oxalate . It is often used as a reagent in chemical laboratories to synthesize and study other compounds . The primary targets of dialuminium trioxalate are the molecules or structures it interacts with during these chemical reactions.

Mode of Action

The mode of action of dialuminium trioxalate involves its interaction with these targets. As a reagent, it participates in chemical reactions, often serving as a catalyst precursor for some organic reactions . The exact nature of these interactions and the resulting changes would depend on the specific reaction and the other compounds involved.

Biochemical Pathways

The biochemical pathways affected by dialuminium trioxalate would be those related to the specific reactions it is used in. As a reagent and catalyst precursor, dialuminium trioxalate can influence a variety of biochemical pathways, with the downstream effects varying based on the specific reaction .

Pharmacokinetics

Dialuminium trioxalate is a colorless crystalline solid, insoluble in water and most organic solvents This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties would be significantly influenced by these physical and chemical properties

Result of Action

The molecular and cellular effects of dialuminium trioxalate’s action would be determined by the specific reactions it is involved in. For instance, it can decompose at high temperatures, releasing carbon dioxide and carbon monoxide . This decomposition could have significant effects at the molecular and cellular level.

Action Environment

The action, efficacy, and stability of dialuminium trioxalate can be influenced by various environmental factors. For example, it can decompose at high temperatures . Therefore, the temperature of the environment could significantly impact its stability and efficacy. Additionally, it should be stored properly and avoid contact with strong oxidants and acids to prevent dangerous reactions .

Safety and Hazards

Dialuminium trioxalate is generally relatively safe under normal use conditions, but it is irritating to eyes and skin, and appropriate protective equipment should be worn when using it . Inhalation of dust and solution should be avoided, as well as contact with mouth and food . Storage should avoid contact with strong oxidants and acids to prevent dangerous reactions . It should be stored properly and avoid contact with combustible materials to reduce the risk of fire and explosion .

Propiedades

IUPAC Name |

dialuminum;oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.2Al/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCLVNIZJEKLGFA-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Al+3].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Al2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dialuminium trioxalate | |

CAS RN |

814-87-9 | |

| Record name | Aluminum oxalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=814-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aluminum oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000814879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dialuminium trioxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALUMINUM OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ79Q766VN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

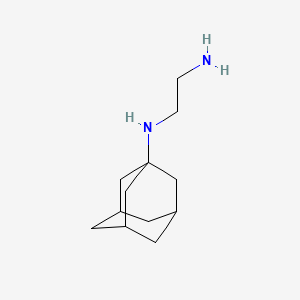

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

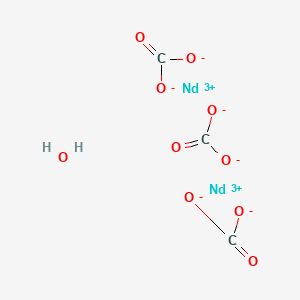

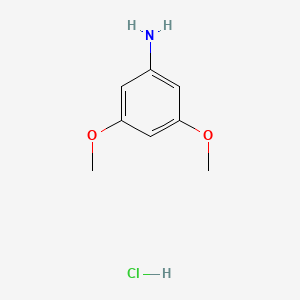

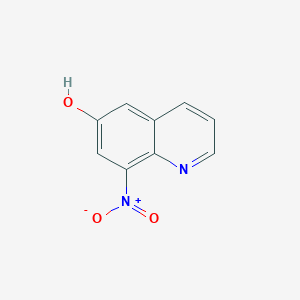

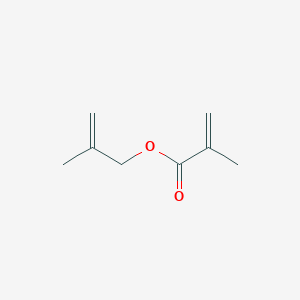

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1584716.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B1584725.png)